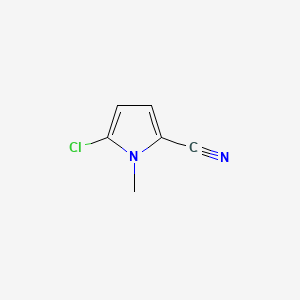
5-chloro-1-methyl-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-1-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound featuring a pyrrole ring substituted with a chlorine atom at the 5-position, a methyl group at the 1-position, and a nitrile group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-1H-pyrrole-2-carbonitrile typically involves the reaction of 5-chloro-1-methyl-1H-pyrrole with cyanogen bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of 5-substituted-1-methyl-1H-pyrrole-2-carbonitriles.
Oxidation: Formation of 5-chloro-1-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 5-chloro-1-methyl-1H-pyrrole-2-amine.
Aplicaciones Científicas De Investigación
5-chloro-1-methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-chloro-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The exact pathways involved can vary based on the target and the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
- 5-methyl-1H-pyrrole-2-carbonitrile
- 5-chloro-1H-pyrrole-2-carbonitrile
- 1-methyl-1H-pyrrole-2-carbonitrile
Uniqueness
5-chloro-1-methyl-1H-pyrrole-2-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group on the pyrrole ring, which can significantly influence its reactivity and properties compared to other similar compounds. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
Propiedades
Fórmula molecular |
C6H5ClN2 |
|---|---|
Peso molecular |
140.57 g/mol |
Nombre IUPAC |
5-chloro-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C6H5ClN2/c1-9-5(4-8)2-3-6(9)7/h2-3H,1H3 |
Clave InChI |
JYNRLGDURZHAED-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=C1Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


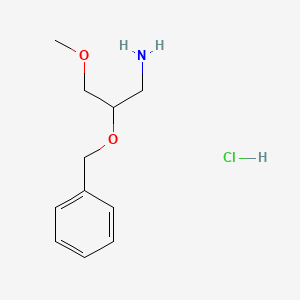
![Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxypiperidine-1-carboxylate](/img/structure/B13563177.png)
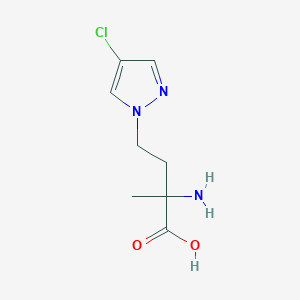
![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B13563190.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B13563200.png)
![2-((7-(3-Bromophenyl)-2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)oxy)acetic acid](/img/structure/B13563205.png)

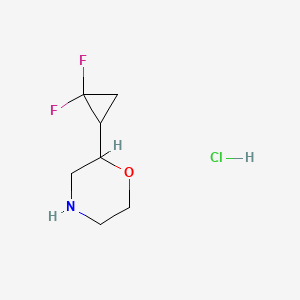
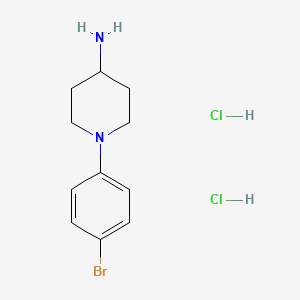
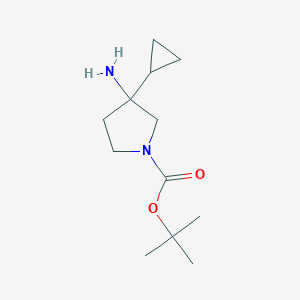
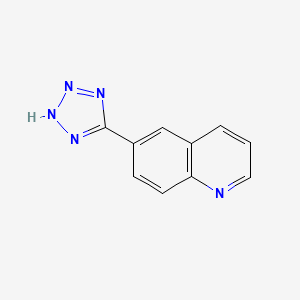

![1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine](/img/structure/B13563260.png)
![4-[6-Methyl-5-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]morpholine](/img/structure/B13563272.png)
